

Analytical methods for characterizing 3-(2-Piperidyl)-1-propanol Hydrochloride

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Compound of Interest

Compound Name: 3-(2-Piperidyl)-1-propanol
Hydrochloride

Cat. No.: B1357743

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Application Note & Protocol

Analytical Methods for the Characterization of 3-(2-Piperidyl)-1-propanol Hydrochloride

Abstract

This comprehensive guide details the analytical methodologies for the thorough characterization of **3-(2-Piperidyl)-1-propanol Hydrochloride**, a piperidine derivative of interest in pharmaceutical research and development. The protocols herein are designed for researchers, scientists, and drug development professionals, providing a framework for identity confirmation, purity assessment, and stability analysis. This document emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. Methodologies covered include spectroscopic techniques (FTIR, NMR, MS) for structural elucidation and chromatographic methods (HPLC, GC) for quantitative analysis of the active pharmaceutical ingredient (API) and its potential impurities.

Introduction


Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, present in numerous approved pharmaceuticals.[1][2] The compound **3-(2-Piperidyl)-1-propanol Hydrochloride** is a heterocyclic amine that, like many piperidine-based molecules, holds potential for biological activity.[3] Rigorous analytical characterization is a cornerstone of the

drug development process, ensuring the safety, efficacy, and quality of the API.^{[4][5]} This application note provides a suite of detailed protocols to establish the identity, strength, quality, and purity of **3-(2-Piperidyl)-1-propanol Hydrochloride**, aligning with regulatory expectations for pharmaceutical development.^{[5][6]}

Physicochemical Properties

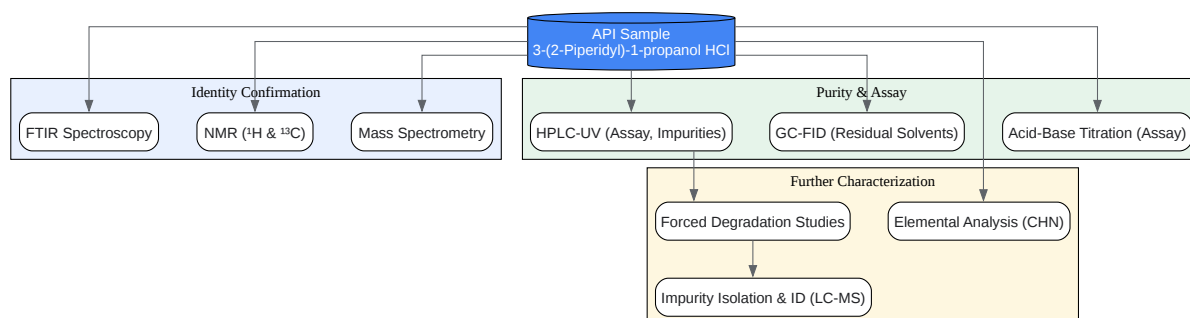
A summary of the key physicochemical properties of **3-(2-Piperidyl)-1-propanol Hydrochloride** is presented in Table 1.

Table 1: Physicochemical Properties of **3-(2-Piperidyl)-1-propanol Hydrochloride**

Property	Value	Source(s)
Chemical Name	3-(2-Piperidyl)-1-propanol Hydrochloride	[7]
CAS Number	90226-88-3	[7]
Molecular Formula	C ₈ H ₁₈ ClNO	[7]
Molecular Weight	179.69 g/mol	[7]
Structure	 alt text	
Appearance	White to off-white solid (predicted)	
Solubility	Soluble in water and methanol (predicted)	

Analytical Characterization Workflow

A comprehensive analytical approach is necessary for the full characterization of a new chemical entity. The following diagram outlines a logical workflow for the analysis of **3-(2-Piperidyl)-1-propanol Hydrochloride**.



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Caption: General analytical workflow for characterization.

Spectroscopic Identification

Spectroscopic techniques provide fingerprint information for the unequivocal identification of the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups within the molecule by measuring the absorption of infrared radiation. For **3-(2-Piperidyl)-1-propanol Hydrochloride**, key absorbances will include O-H and N-H stretches, C-H stretches, and C-N stretches.[8][9]

Protocol:

- **Sample Preparation:** Prepare a KBr pellet by intimately mixing ~1 mg of the sample with ~100 mg of dry KBr powder. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

- **Background Collection:** Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
- **Sample Analysis:** Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
- **Data Processing:** Perform baseline correction and peak picking.

Expected Spectral Features (Table 2):

Wavenumber (cm^{-1})	Vibration Type	Expected Appearance
~3400-3200	O-H stretch (alcohol)	Broad
~3200-2700	N-H ⁺ stretch (HCl salt)	Broad, complex
~2950-2850	C-H stretch (aliphatic)	Strong, sharp
~1600-1500	N-H bend	Medium
~1100-1000	C-O stretch (alcohol)	Strong
~1200-1100	C-N stretch (amine)	Medium to weak

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ^1H NMR elucidates the number and connectivity of protons, while ^{13}C NMR identifies the different carbon environments.^{[7][10]}

Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., D_2O or DMSO-d_6). Add a small amount of TMS as an internal standard if not using D_2O .
- **Acquisition:** Acquire ^1H and ^{13}C spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters should be used.
- **Data Processing:** Process the FID using Fourier transformation, phase correction, and baseline correction. Integrate the ^1H NMR signals and reference the spectra to the solvent

peak or TMS.

Expected ^1H NMR Chemical Shifts (in D_2O):

- δ 1.2-2.0 ppm: Protons on the piperidine ring (CH_2) and the central CH_2 of the propanol chain.
- δ 2.8-3.6 ppm: Protons adjacent to the nitrogen in the piperidine ring and the CH_2 adjacent to the hydroxyl group.
- δ 4.8 ppm: $\text{H}_2\text{O}/\text{HDO}$ peak from the solvent. The OH and NH protons will exchange with D_2O and will not be observed.

Mass Spectrometry (MS)

Principle: MS provides the molecular weight of the compound and fragmentation patterns that can confirm its structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[\[11\]](#)

Protocol:

- Sample Preparation: Prepare a dilute solution of the sample ($\sim 10 \mu\text{g/mL}$) in a suitable solvent like methanol or acetonitrile/water.
- Infusion: Infuse the sample directly into the ESI source or inject it via an LC system.
- Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule $[\text{M}+\text{H}]^+$ (for the free base) is expected.
- Fragmentation Analysis (MS/MS): Select the precursor ion ($[\text{M}+\text{H}]^+$ at m/z 144.14) and perform collision-induced dissociation (CID) to obtain a product ion spectrum for further structural confirmation. Common fragmentations include α -cleavage adjacent to the nitrogen and loss of water.[\[11\]](#)

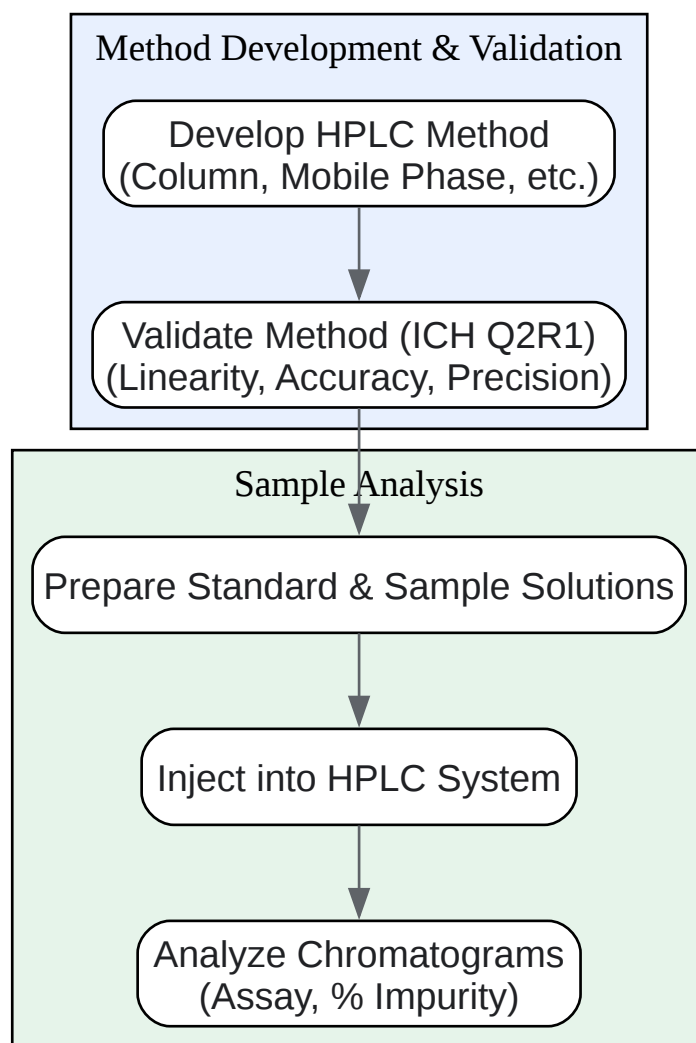
Chromatographic Analysis for Purity and Assay

Chromatographic methods are the gold standard for determining the purity and assay of pharmaceutical compounds.

Stability-Indicating HPLC Method

Principle: A reversed-phase HPLC method with UV detection is developed to separate the main component from potential impurities and degradation products, thus serving as a stability-indicating method.^{[12][13]} The hydrochloride salt allows for good aqueous solubility, making it amenable to RP-HPLC.

Protocol Workflow:



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Caption: HPLC method development and analysis workflow.

Detailed HPLC Protocol:

- Chromatographic Conditions: See Table 3 for recommended starting conditions. These may require optimization.
- Standard Preparation: Accurately weigh and dissolve an appropriate amount of **3-(2-Piperidyl)-1-propanol Hydrochloride** reference standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).
- Sample Preparation: Prepare the sample solution in the same manner as the standard solution to a similar concentration.
- System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be $\leq 2.0\%$. The tailing factor should be ≤ 2.0 , and the theoretical plates should be ≥ 2000 .
- Analysis: Inject the standard and sample solutions. Calculate the assay and impurity levels based on the peak areas.

Table 3: Recommended HPLC Conditions

Parameter	Recommended Setting	Rationale
Column	C18, 250 x 4.6 mm, 5 μ m	Standard reversed-phase column for good retention and separation of polar to moderately polar compounds.
Mobile Phase	A: 0.1% Trifluoroacetic Acid (TFA) in Water B: 0.1% TFA in Acetonitrile	TFA acts as an ion-pairing agent to improve peak shape for the basic amine. [14] A gradient provides robust separation.
Gradient	5% B to 95% B over 20 minutes	To elute the main peak and any less polar impurities.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temp.	30 $^{\circ}$ C	For reproducible retention times.
Detector	UV at 210 nm	The molecule lacks a strong chromophore, so low UV wavelength is necessary for detection.
Injection Vol.	10 μ L	

Gas Chromatography for Residual Solvents

Principle: Headspace gas chromatography with a flame ionization detector (GC-FID) is the standard method for quantifying residual solvents from the synthesis process, as per USP <467>.[\[15\]](#)

Protocol:

- Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMF).

- Standard Preparation: Prepare a standard solution containing known amounts of expected residual solvents in the same diluent.
- GC Conditions:
 - Column: G43 (e.g., DB-624 or equivalent), 30 m x 0.32 mm, 1.8 µm
 - Injector Temp: 140 °C
 - Detector Temp (FID): 250 °C
 - Oven Program: 40 °C for 20 min, then ramp to 240 °C at 10 °C/min, hold for 20 min.
 - Carrier Gas: Helium
- Analysis: Analyze the headspace of the heated vials and quantify solvents against the reference standard.

Impurity Profiling and Forced Degradation

Principle: Forced degradation studies are essential to understand the intrinsic stability of the drug substance and to develop a stability-indicating analytical method.^{[16][17][18]} Stress conditions are applied to generate potential degradation products.

Forced Degradation Protocol:

- Prepare solutions of **3-(2-Piperidyl)-1-propanol Hydrochloride** (~1 mg/mL) and expose them to the conditions in Table 4.
- Analyze the stressed samples by the developed HPLC method alongside an unstressed control.
- Aim for 5-20% degradation of the main peak to ensure that significant degradation products are formed without being excessive.
- Peak purity analysis using a PDA detector should be performed to ensure the main peak is not co-eluting with any degradants.

Table 4: Forced Degradation Conditions

Stress Condition	Reagent/Condition	Duration
Acid Hydrolysis	0.1 M HCl	24-72 hours
Base Hydrolysis	0.1 M NaOH	4-24 hours
Oxidation	3% H ₂ O ₂	24 hours
Thermal	Solid sample at 80 °C	7 days
Photolytic	Solution exposed to ICH Q1B light conditions	As per ICH Q1B

Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of **3-(2-Piperidyl)-1-propanol Hydrochloride**. The combination of spectroscopic and chromatographic techniques ensures unambiguous identification and accurate quantification of the API and its impurities. These protocols serve as a foundation for quality control and regulatory submissions in the development of pharmaceuticals containing this molecule.


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